2,2-dicyano-3-phenylcyclopropanecarboxamide
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Overview
Description
2,2-Dicyano-3-phenylcyclopropanecarboxamide is an organic compound with the molecular formula C12H9N3O It is characterized by the presence of a cyclopropane ring substituted with phenyl, dicyano, and carboxamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-dicyano-3-phenylcyclopropanecarboxamide typically involves the cyclopropanation of suitable precursors. One common method is the reaction of phenylacetonitrile with malononitrile in the presence of a base, followed by cyclization to form the cyclopropane ring. The reaction conditions often include the use of strong bases such as sodium hydride or potassium tert-butoxide, and the reaction is carried out in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions and purification steps. Techniques such as recrystallization, column chromatography, and distillation may be employed to isolate and purify the final product.
Chemical Reactions Analysis
Types of Reactions
2,2-Dicyano-3-phenylcyclopropanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the nitrile groups to amines or other functional groups.
Substitution: The phenyl group or other substituents on the cyclopropane ring can be substituted with different groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine, chlorine) or organometallic compounds.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or other reduced derivatives.
Scientific Research Applications
2,2-Dicyano-3-phenylcyclopropanecarboxamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound may be studied for its potential biological activity, including its interactions with enzymes or receptors.
Medicine: Research may explore its potential as a pharmaceutical agent or its role in drug development.
Industry: It can be used in the development of new materials or as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 2,2-dicyano-3-phenylcyclopropanecarboxamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The pathways involved could include inhibition or activation of specific biochemical processes, leading to desired therapeutic effects or biological responses.
Comparison with Similar Compounds
Similar Compounds
2,2-Dicyano-3-phenylcyclopropanecarboxylic acid: Similar structure but with a carboxylic acid group instead of a carboxamide.
2,2-Dicyano-3-phenylcyclopropanecarboxylate: An ester derivative with similar structural features.
3-Phenylcyclopropanecarboxamide: Lacks the dicyano groups, making it less reactive in certain chemical reactions.
Uniqueness
2,2-Dicyano-3-phenylcyclopropanecarboxamide is unique due to the presence of both dicyano and carboxamide groups on the cyclopropane ring
Properties
IUPAC Name |
2,2-dicyano-3-phenylcyclopropane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3O/c13-6-12(7-14)9(10(12)11(15)16)8-4-2-1-3-5-8/h1-5,9-10H,(H2,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRTNUKSUIMWGRX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2C(C2(C#N)C#N)C(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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